molecular formula C9H13BrN2O B1503003 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine CAS No. 29449-90-9

6-Bromo-N-(3-methoxypropyl)pyridin-2-amine

Cat. No.: B1503003
CAS No.: 29449-90-9
M. Wt: 245.12 g/mol
InChI Key: UDZRXVMMKXMTRE-UHFFFAOYSA-N
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Description

6-Bromo-N-(3-methoxypropyl)pyridin-2-amine is a brominated pyridine derivative characterized by a 6-bromo substitution on the pyridine ring and a 3-methoxypropylamine group at position 2. Its molecular formula is C₉H₁₃BrN₂O, with a molecular weight of 257.12 g/mol. This compound belongs to a class of halogenated pyridines, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name

6-bromo-N-(3-methoxypropyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-13-7-3-6-11-9-5-2-4-8(10)12-9/h2,4-5H,3,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZRXVMMKXMTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675001
Record name 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29449-90-9
Record name 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine typically involves the following steps:

  • Bromination: The starting material, pyridin-2-amine, undergoes bromination to introduce the bromine atom at the 6-position of the pyridine ring.

  • Alkylation: The brominated pyridin-2-amine is then alkylated with 3-methoxypropylamine to introduce the methoxypropyl group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyridine derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Bromine oxide derivatives.

  • Reduction Products: Pyridine derivatives without the bromine atom.

  • Substitution Products: Alkyl or aryl substituted pyridine derivatives.

Scientific Research Applications

6-Bromo-N-(3-methoxypropyl)pyridin-2-amine has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Employed in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism by which 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and pathways.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Physicochemical Properties :

  • Methoxypropyl Group : Introduces an ether oxygen, which may enhance solubility in polar solvents compared to purely alkyl substituents (e.g., diethyl or cyclopropylmethyl groups) .
  • Halogen Variations : The 6-bromo substitution is conserved, but analogues like 6-Bromo-2-fluoropyridin-3-amine () highlight how additional halogens (e.g., fluorine) can alter electronic properties and binding affinity.

Commercial and Synthetic Relevance: Compounds such as 6-Bromo-N,N-diethylpyridin-2-amine (CAS 856850-57-2) are commercially available, suggesting their utility as building blocks in organic synthesis . The absence of commercial data for this compound implies it may be a novel or less-explored derivative.

Hydrogen Bonding and Crystallography :

  • Hydrogen-bonding patterns, critical for crystal packing and supramolecular assembly, are influenced by substituents. For example, the methoxypropyl group could participate in C–H···O interactions, as discussed in Etter’s graph-set analysis .
  • Tools like SHELXL and OLEX2 () are widely used for crystallographic refinement of such compounds, enabling precise structural determination.

Biological Activity

6-Bromo-N-(3-methoxypropyl)pyridin-2-amine (CAS No. 29449-90-9) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activities, including mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by the following structural features:

  • Pyridine ring : A six-membered aromatic ring containing nitrogen.
  • Bromo substituent : Enhances the compound's reactivity and biological activity.
  • Methoxypropyl group : Contributes to the lipophilicity and bioavailability of the compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions potentially modulate enzyme activity and receptor binding, leading to various pharmacological effects.

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria, indicating that this compound may possess similar properties .
    • Case Study : In a study evaluating a series of pyridine derivatives, compounds with similar structures demonstrated strong bacteriostatic effects comparable to established antibiotics like linezolid .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential as an enzyme inhibitor. Its structural features may allow it to bind effectively to active sites of target enzymes, thereby inhibiting their function.
    • Example : Compounds with similar pyridine scaffolds have been shown to inhibit interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator in inflammatory processes .
  • Anti-inflammatory Effects :
    • Given its structural similarities with known anti-inflammatory agents, this compound may also exhibit anti-inflammatory properties through modulation of cytokine production or inhibition of inflammatory pathways.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various pyridine derivatives, including this compound.

CompoundActivityReference
This compoundAntimicrobial
Related Pyridine DerivativeIRAK4 Inhibition
Other Pyridine CompoundsAntibacterial against Gram-positive bacteria

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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